[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C25H26N4O5 and its molecular weight is 462.506. The purity is usually 95%.
BenchChem offers high-quality [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Research into oxazoles has shown they can act as activated carboxylates in the synthesis of macrolides, indicating a method for creating complex molecules from simpler oxazole-based compounds (Wasserman et al., 1981). This suggests potential pathways for synthesizing related compounds with specific biological or chemical activity.
- The study of triazole derivatives highlights their role in forming self-assembled dimers through π-hole tetrel bonding interactions, emphasizing their importance in developing new molecular assemblies with unique properties (Ahmed et al., 2020).
- Research on 2-oxazolines presents a method for transforming carboxylic acids into 2-oxazolines, indicating the versatility of oxazole derivatives in synthesizing heterocyclic compounds under mild conditions (Bandgar & Pandit, 2003). This could point towards methods of synthesizing or modifying the compound for specific applications.
Biological Activities
- The antiviral activity of cyclized dimethyl succinate derivatives, while not directly related to the compound, showcases the potential of structurally similar compounds in inhibiting virus absorption to cells. This opens up research avenues for the compound's possible antiviral properties (Modzelewska-Banachiewicz & Kamińska, 2001).
- Studies on 4-(3,4-dimethoxyphenyl)-2-methylthiazole derivatives have demonstrated fungicidal and insecticidal activities, suggesting that compounds with dimethoxyphenyl groups could be explored for their bioactivity (Liu, Li, & Li, 2004).
properties
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-14-10-11-18(12-15(14)2)29-16(3)22(27-28-29)25(30)33-13-20-17(4)34-24(26-20)19-8-7-9-21(31-5)23(19)32-6/h7-12H,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAMSKBVKCTZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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